Microcystin WR
Overview
Description
Microcystin WR is a variant of microcystins, which are cyclic heptapeptide hepatotoxins produced by certain strains of cyanobacteria, commonly known as blue-green algae. These toxins are known for their potent inhibitory effects on protein phosphatases, leading to severe hepatotoxicity. This compound, like other microcystins, poses significant risks to both environmental and public health due to its stability and persistence in aquatic environments .
Mechanism of Action
Target of Action
Microcystin WR primarily targets protein serine/threonine phosphatases, specifically PP1 and PP2A . These phosphatases play a crucial role in a wide range of regulatory pathways, including those responsible for cytoskeletal structure, cell replication, stress responses, and DNA repair .
Mode of Action
This compound interacts with its targets by covalently bonding to and inhibiting protein phosphatases PP1 and PP2A . This inhibition alters the phosphorylation of cellular proteins involved in signal transduction, leading to a cascade of events such as lipid peroxidation, oxidative stress, and apoptosis .
Biochemical Pathways
The biochemical pathway most commonly associated with the degradation of microcystin is encoded by the mlrABCD (mlr) cassette . The ecological significance of this pathway remains unclear as no studies have examined the expression of these genes in natural environments . Alternative pathways for microcystin biodegradation, such as glutathione S-transferases and alkaline proteases, have been detected across space and time in both lakes .
Pharmacokinetics
This compound is absorbed by the gut and preferentially taken up into liver cells by an active transport system . The compound’s ADME (Absorption, Distribution, Metabolism, and Elimination) properties significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are significant. The compound’s interaction with its targets leads to a cascade of events, including lipid peroxidation, oxidative stress, and apoptosis . These effects pose a serious threat to global public health due to their potential carcinogenicity .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. The compound is chemically stable but undergoes biodegradation in natural water reservoirs . It has been observed that cyanobacteria, which produce this compound, often dominate phytoplankton communities under high concentrations of certain nutrients due to anthropogenic input . Furthermore, climate change and changing environmental conditions may lead to harmful algae growth and may negatively impact human health .
Biochemical Analysis
Biochemical Properties
Microcystin WR interacts with various enzymes, proteins, and other biomolecules. It has a strong affinity to serine/threonine protein phosphatases (PPs), thereby acting as an inhibitor of this group of enzymes . This interaction with PPs is involved in a wide range of regulatory pathways, including those responsible for cytoskeletal structure, cell replication, stress responses, and DNA repair .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It can induce a series of cytotoxic effects, including decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion as well as leading to genetic damage . These cytotoxic effects are related to the damage of various ultrastructure and functions such as cell membranes and mitochondria .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds with high affinity to certain protein phosphatases, inhibiting their activity . This inhibition disrupts a wide range of regulatory pathways, leading to changes in gene expression . The precise mode of action of this compound is still obscure and further extensive research is needed .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, a temperature reduction from 26 to 19°C increased microcystin quota ∼2-fold, from an average of ∼464 ag μm –3 cell volume to ∼891 ag μm –3 over a 7–9 d period . Reverting the temperature to 26°C returned the cellular microcystin quota to ∼489 ag μm –3 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, two mice given oral doses of 16.8 and 20 mg/kg were dead within 160 minutes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized non-ribosomally by large multi-enzyme complexes consisting of different modules including polyketide synthases and non-ribosomal peptide synthetases, as well as several tailoring enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Once in the cell, MCs bind with high affinity to certain protein phosphatases .
Subcellular Localization
This compound has been found in the connective tissue of the ovary and the testis, as well as in oocytes and degenerative spermatocyte-like structures in medaka fish . This observation constitutes the first observation of the presence of this compound in the reproductive cell of a vertebrate model with in vivo study .
Preparation Methods
Synthetic Routes and Reaction Conditions: Microcystin WR is synthesized non-ribosomally by large multi-enzyme complexes that include polyketide synthases and non-ribosomal peptide synthetases. The synthesis involves several tailoring enzymes that modify the peptide structure to produce the final toxin .
Industrial Production Methods: Industrial production of microcystins, including this compound, typically involves the cultivation of cyanobacteria under controlled conditions. The cyanobacteria are harvested, and the toxins are extracted using methods such as solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quantification .
Chemical Reactions Analysis
Types of Reactions: Microcystin WR undergoes various chemical reactions, including:
Reduction and Substitution: Specific conditions and reagents for these reactions are less documented, but they are generally less common due to the stability of the cyclic structure.
Common Reagents and Conditions:
Oxidation: Ultraviolet radiation and the presence of photosensitizing agents such as pigments or humic substances.
Major Products Formed:
Scientific Research Applications
Microcystin WR has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and degradation of cyclic peptides.
Biology: Investigated for its effects on cellular processes, particularly its inhibitory action on protein phosphatases.
Medicine: Studied for its potential role in liver diseases and as a tool to understand hepatotoxicity mechanisms.
Industry: Monitored in water quality assessments to ensure the safety of drinking water and recreational water bodies
Comparison with Similar Compounds
Microcystin WR is one of over 85 different variants of microcystins. Similar compounds include:
- Microcystin-LR
- Microcystin-RR
- Microcystin-YR
- Microcystin-LA
Uniqueness: this compound is unique due to its specific amino acid composition and the presence of the ADDA residue, which is essential for its potent inhibitory action on protein phosphatases. Compared to other variants, this compound may exhibit different levels of toxicity and stability, making it a valuable compound for comparative studies .
Properties
IUPAC Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-(1H-indol-3-ylmethyl)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H73N11O12/c1-29(25-30(2)43(77-8)26-35-15-10-9-11-16-35)20-21-38-31(3)46(67)62-41(52(73)74)22-23-44(66)65(7)34(6)49(70)59-33(5)48(69)63-42(27-36-28-58-39-18-13-12-17-37(36)39)51(72)64-45(53(75)76)32(4)47(68)61-40(50(71)60-38)19-14-24-57-54(55)56/h9-13,15-18,20-21,25,28,30-33,38,40-43,45,58H,6,14,19,22-24,26-27H2,1-5,7-8H3,(H,59,70)(H,60,71)(H,61,68)(H,62,67)(H,63,69)(H,64,72)(H,73,74)(H,75,76)(H4,55,56,57)/b21-20+,29-25+/t30-,31-,32-,33+,38-,40-,41+,42-,43-,45+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOHFGJSOFQHC-ZISXDMAXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CNC3=CC=CC=C32)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC4=CC=CC=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CNC3=CC=CC=C32)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC4=CC=CC=C4)OC)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H73N11O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016178 | |
Record name | Microcystin WR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1068.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138234-58-9 | |
Record name | Microcystin WR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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